molecular formula C10H5Cl2F3N2 B130607 6,7-Dichloro-2-methyl-3-(trifluoromethyl)quinoxaline CAS No. 143309-87-9

6,7-Dichloro-2-methyl-3-(trifluoromethyl)quinoxaline

Cat. No.: B130607
CAS No.: 143309-87-9
M. Wt: 281.06 g/mol
InChI Key: GGGIXFQHHSLMBI-UHFFFAOYSA-N
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Description

6,7-Dichloro-2-methyl-3-(trifluoromethyl)quinoxaline is a chemical compound with the molecular formula C10H5Cl2F3N2 It is known for its unique structure, which includes two chlorine atoms, a methyl group, and a trifluoromethyl group attached to a quinoxaline core

Preparation Methods

The synthesis of 6,7-Dichloro-2-methyl-3-(trifluoromethyl)quinoxaline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as 2,3-dichloroaniline and trifluoroacetic acid.

    Reaction Conditions: The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the quinoxaline ring.

    Industrial Production: On an industrial scale, the production methods are optimized for higher yields and cost-effectiveness. This may involve continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

6,7-Dichloro-2-methyl-3-(trifluoromethyl)quinoxaline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Oxidation and Reduction: The compound can undergo oxidation to form quinoxaline derivatives with different oxidation states. Reduction reactions can also be performed to modify the quinoxaline ring.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to various quinoxaline analogs.

Scientific Research Applications

6,7-Dichloro-2-methyl-3-(trifluoromethyl)quinoxaline has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: In medicinal chemistry, it serves as a lead compound for the development of new drugs. Its derivatives are explored for their pharmacological activities.

    Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of 6,7-Dichloro-2-methyl-3-(trifluoromethyl)quinoxaline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the derivatives used. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it could interfere with cell signaling pathways.

Comparison with Similar Compounds

6,7-Dichloro-2-methyl-3-(trifluoromethyl)quinoxaline can be compared with other quinoxaline derivatives:

    6,7-Dichloro-2-methylquinoxaline: Lacks the trifluoromethyl group, which affects its chemical reactivity and biological activity.

    2-Methyl-3-(trifluoromethyl)quinoxaline: Lacks the chlorine atoms, resulting in different substitution patterns and reactivity.

    6,7-Dichloroquinoxaline: Lacks both the methyl and trifluoromethyl groups, leading to different chemical properties and applications.

The presence of the trifluoromethyl group in this compound imparts unique properties, such as increased lipophilicity and stability, making it distinct from its analogs.

Properties

IUPAC Name

6,7-dichloro-2-methyl-3-(trifluoromethyl)quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2F3N2/c1-4-9(10(13,14)15)17-8-3-6(12)5(11)2-7(8)16-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGGIXFQHHSLMBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=C(C=C2N=C1C(F)(F)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20439353
Record name 6,7-Dichloro-2-methyl-3-(trifluoromethyl)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20439353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143309-87-9
Record name 6,7-Dichloro-2-methyl-3-(trifluoromethyl)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20439353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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